![molecular formula C20H29N5O11 B015981 [N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide CAS No. 180152-82-3](/img/structure/B15981.png)
[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide
Übersicht
Beschreibung
[N-(2-Maleimidoethyl)]diethylenetriaminepentaacetic Acid, Monoamide (CAS 180152-82-3) is a synthetic chelating agent derived from diethylenetriaminepentaacetic acid (DTPA), a well-known octadentate ligand with high affinity for metal ions. The compound features a maleimide group attached via a 2-maleimidoethyl linker to one of the DTPA amide nitrogens, enabling thiol-specific conjugation to biomolecules such as proteins or peptides . This bifunctional design combines strong metal-chelating properties (via DTPA) with targeted bioconjugation capabilities (via maleimide), making it valuable in molecular imaging, diagnostics, and radiopharmaceutical development .
Key structural attributes:
- Chelating backbone: DTPA provides eight donor atoms (five carboxylates, three amines), enabling high-affinity binding to metal ions like Gd³⁺, Mn²⁺, and Tc⁹⁹m .
- Reactive group: The maleimide moiety reacts selectively with cysteine thiol groups (-SH) under mild conditions (pH 6.5–7.5), facilitating stable protein conjugation .
- Monoamide modification: Substitution of one carboxylate with an amide group enhances solubility in aqueous buffers compared to fully carboxylated DTPA derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Mechanisms
The synthesis of Maleimido-DTPA centers on functionalizing the diethylenetriaminepentaacetic acid (DTPA) backbone with a maleimide group through a spacer arm. The PubMed-derived protocol for MPBz-DTPA synthesis provides a foundational framework . In this approach, DTPA is first modified at its carbon backbone using p-aminobenzyl groups, which serve as attachment points for maleimide propionyl residues. The reaction proceeds via a two-step process:
-
Backbone Modification : DTPA is reacted with p-nitrobenzyl bromide under alkaline conditions to introduce aromatic amines, followed by reduction of nitro groups to amines using hydrogen gas and palladium catalyst .
-
Maleimide Conjugation : The resultant amine-functionalized DTPA is treated with N-succinimidyl 3-maleimidopropionate (SMP) in dimethylformamide (DMF), facilitated by N,N-diisopropylethylamine (DIPEA) as a base. This step attaches the maleimide group via an amide bond .
Parallel methods from patent literature describe alternative pathways using solid-phase peptide synthesis (SPPS) for introducing maleimide-bearing ligands. For instance, the use of N-hydroxysuccinimide (NHS) esters activated with diisopropylcarbodiimide (DIC) enables efficient coupling of maleimide derivatives to DTPA’s carboxyl groups .
Reaction Optimization and Yield Enhancement
Optimizing reaction conditions is critical due to the compound’s structural complexity. Key parameters include:
-
Solvent Selection : DMF and dichloromethane (DCM) are preferred for their ability to dissolve both polar DTPA derivatives and hydrophobic maleimide reagents .
-
Stoichiometry : A 2:1 molar ratio of SMP to DTPA ensures complete functionalization of available amine groups, minimizing unreacted starting material .
-
Temperature Control : Reactions are conducted at 0–4°C during activation steps to prevent premature hydrolysis of NHS esters, followed by gradual warming to room temperature for conjugation .
Despite these measures, the overall yield for Maleimido-DTPA synthesis remains modest (4–5%), primarily due to side reactions such as maleimide ring opening and competing DTPA oligomerization . Patent WO1995033498A1 addresses this by employing in situ protection of maleimide groups using trityl (Trt) or acetamidomethyl (Acm) moieties during synthesis, which are later removed under mild acidic conditions .
Purification and Isolation Techniques
Purification of Maleimido-DTPA demands rigorous chromatographic separation to resolve it from unreacted DTPA and byproducts:
Post-purification, lyophilization yields the final product as a white hygroscopic powder, which is stored under argon at −20°C to prevent maleimide degradation .
Structural Characterization and Quality Control
Confirming the structural integrity of Maleimido-DTPA requires multimodal analysis:
-
Nuclear Magnetic Resonance (NMR) :
-
Mass Spectrometry :
-
HPLC Purity Assessment :
Retention time of 12.4 min on a C18 column (0.1% TFA, 40% MeOH), with UV detection at 280 nm .
Applications and Conjugation Protocols
Maleimido-DTPA’s primary application lies in radiopharmaceuticals, where it links radionuclides (e.g., ¹¹¹In, ⁹⁰Y) to antibodies or peptides. A representative conjugation protocol involves:
-
Reduction of Disulfide Bonds : Treat the antibody (e.g., IgG) with 2-mercaptoethylamine (2-MEA) to generate free thiols .
-
Chelator Conjugation : Incubate the reduced antibody with Maleimido-DTPA (molar ratio 1:5) in PBS (pH 7.4) for 2 h at 25°C .
-
Metal Chelation : Add ¹¹¹InCl₃ in 0.1 M citrate buffer (pH 5.5) and incubate for 30 min .
This method achieves radiochemical purity >98%, as validated by instant thin-layer chromatography (ITLC) .
Analyse Chemischer Reaktionen
Types of Reactions
[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Complexation Reactions: It forms stable complexes with metal ions, which is a key feature for its applications in radiolabeling and imaging.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Metal Ions: For complexation reactions, metal ions such as gadolinium, indium, and technetium are frequently used.
Major Products
The major products formed from these reactions include metal-chelate complexes and substituted derivatives, which are valuable in various analytical and diagnostic applications.
Wissenschaftliche Forschungsanwendungen
Bioconjugation and Protein Labeling
Maleimido-DTPA is widely used for bioconjugation applications, especially in the development of targeted therapies and diagnostics. Its maleimide functional group allows for selective conjugation to thiol-containing molecules such as cysteine residues in proteins.
Case Study: Antibody-Drug Conjugates (ADCs)
- Application : The compound has been utilized in the production of ADCs, which link cytotoxic drugs to antibodies for targeted cancer therapy.
- Findings : Studies demonstrate that ADCs created using Maleimido-DTPA exhibit improved therapeutic efficacy and reduced systemic toxicity compared to traditional chemotherapy methods .
Radiolabeling for Imaging Applications
The ability to label biomolecules with radionuclides is crucial for imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). Maleimido-DTPA serves as an effective chelator for radiometals like Indium-111 and Technetium-99m.
Case Study: Indium-111 Labeling
- Application : Research has shown that Maleimido-DTPA can be used to label polypeptides with Indium-111 for SPECT imaging.
- Results : The resulting radiolabeled peptides demonstrated high stability and specific binding to target tissues, facilitating enhanced imaging of tumors .
Drug Delivery Systems
In drug delivery systems, Maleimido-DTPA can be employed to create nanoparticles or liposomes that encapsulate therapeutic agents. The maleimide functionality allows for the attachment of targeting ligands or drugs, enhancing the specificity of drug delivery.
Case Study: Targeted Nanoparticles
- Application : Nanoparticles functionalized with Maleimido-DTPA have been developed for targeted delivery of chemotherapeutics.
- Outcomes : These systems showed increased accumulation at tumor sites while minimizing side effects in healthy tissues, demonstrating the potential of Maleimido-DTPA in improving therapeutic outcomes .
Environmental Applications
The chelating properties of Maleimido-DTPA extend to environmental science, particularly in the remediation of heavy metal contamination. Its ability to form stable complexes with metal ions can be exploited for environmental cleanup efforts.
Research Insights
- Studies indicate that chelators like Maleimido-DTPA can enhance the solubility and mobility of heavy metals in contaminated environments, facilitating their removal through various remediation techniques .
Data Table: Summary of Applications
Application Area | Specific Use Case | Key Benefits |
---|---|---|
Bioconjugation | Antibody-drug conjugates | Improved efficacy and reduced toxicity |
Radiolabeling | Indium-111 labeling | High stability and specific tissue targeting |
Drug Delivery Systems | Targeted nanoparticles | Enhanced specificity and reduced side effects |
Environmental Remediation | Heavy metal chelation | Facilitated removal of contaminants |
Wirkmechanismus
The mechanism by which [N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide exerts its effects involves the formation of stable complexes with metal ions. The compound’s maleimide group reacts with thiol groups on proteins or other molecules, forming a covalent bond. This allows for the targeted delivery of metal ions to specific sites, which is crucial for imaging and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Chelating Capacity and Metal Affinity
The compound is compared to structurally related chelators below:
Key Findings :
- DTPA vs. EDTA : DTPA’s additional amine and carboxylate groups provide stronger binding to trivalent and larger metal ions (e.g., Gd³⁺, In³⁺) compared to EDTA, which favors smaller divalent ions (e.g., Ca²⁺) .
- Monoamide vs. Parent DTPA: The monoamide derivative retains high metal affinity but exhibits improved solubility in physiological buffers, reducing aggregation in biomedical applications .
Reactivity and Bioconjugation
Key Findings :
- Maleimide vs. Pyridyl Disulfide : Maleimide forms irreversible thioether bonds, ideal for stable conjugates in vivo, whereas pyridyl disulfide permits reversible bonding, useful for controlled release .
- Kinetics : Maleimide reacts faster with thiols (minutes) compared to iodoacetyl groups (hours), enabling rapid labeling .
Biodegradability and Toxicity
- DTPA Derivatives: Parent DTPA has low biodegradability (<10% in 28 days), raising environmental concerns.
- EDTA Derivatives : Similarly persistent, but HEEDTA and newer agents like S,S-EDDS show higher biodegradability (>90% in 28 days) .
Biologische Aktivität
[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide (MDTPA) is a bifunctional chelating agent derived from diethylenetriaminepentaacetic acid (DTPA). This compound is notable for its applications in radiopharmaceuticals, particularly in the labeling of peptides and antibodies for diagnostic imaging. The maleimide functional group allows for selective conjugation to thiol-containing biomolecules, enhancing the compound's utility in various biological applications.
Chemical Structure and Properties
MDTPA has a molecular weight of approximately 393.35 g/mol and features a maleimide moiety that facilitates its binding to thiol groups in proteins and peptides. The structure can be summarized as follows:
- Molecular Formula : C₁₄H₂₃N₃O₁₀
- Functional Groups : Maleimide, carboxylic acids (from DTPA)
Chelation Properties
MDTPA serves as an effective metal chelator, which is crucial in the development of radiopharmaceuticals. Its ability to form stable complexes with various metal ions, including indium-111 and yttrium-90, makes it valuable for imaging and therapeutic applications. Studies have shown that MDTPA can be successfully conjugated to monoclonal antibodies without inducing undesirable cross-linking reactions, which is often a concern with other chelators like cyclic DTPA .
Case Studies
-
Radiolabeling Monoclonal Antibodies :
A study demonstrated the synthesis of MDTPA and its application in radiolabeling the monoclonal antibody OST7 with indium-111. The resulting conjugate exhibited high radiochemical yields and maintained stability in human serum, suggesting that MDTPA is a promising candidate for clinical applications involving immunoimaging . -
Tumor Targeting :
In a biodistribution study involving tumor-bearing nude mice, MDTPA-conjugated antibodies showed significant uptake in tumor tissues when labeled with lutetium-177. This indicates not only the efficacy of MDTPA as a chelator but also its potential in targeted radionuclide therapy .
Comparative Analysis of Chelating Agents
The following table compares MDTPA with other common bifunctional chelating agents:
Chelating Agent | Metal Ion Compatibility | Stability | Cross-linking Risk |
---|---|---|---|
MDTPA | In-111, Y-90 | High | Low |
cDTPA | In-111 | Moderate | High |
Benzyl-EDTA | In-111 | Moderate | Moderate |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for [N-(2-Maleimidoethyl)]DTPA monoamide, and how are reaction conditions optimized?
The compound is synthesized via a two-step approach:
- Step 1 : Maleimide functionalization. React maleic anhydride with ethylenediamine derivatives under anhydrous conditions to form the maleimidoethyl group. Solvent choice (e.g., THF or DMF) and temperature (60–80°C) are critical to avoid hydrolysis of the maleimide .
- Step 2 : DTPA conjugation. Introduce diethylenetriaminepentaacetic acid (DTPA) using carbodiimide crosslinkers (e.g., EDC/NHS) in buffered aqueous solutions (pH 6–7). Reaction efficiency (>90%) is monitored via HPLC or NMR to confirm monoamide formation .
- Optimization : Experimental design methods like Box-Behnken or steepest ascent are used to refine parameters (e.g., molar ratios, pH). For example, a 1:1.2 molar ratio of maleimide intermediate to DTPA minimizes byproducts .
Q. How is the purity and structure of [N-(2-Maleimidoethyl)]DTPA monoamide validated in synthetic workflows?
- Analytical Techniques :
- NMR : H and C NMR confirm maleimide (δ 6.7–6.9 ppm, vinyl protons) and DTPA (δ 3.1–3.5 ppm, methylene groups) integration .
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve unreacted DTPA (retention time ~5.2 min) from the monoamide product (~7.8 min) .
- Mass Spectrometry : ESI-MS detects the molecular ion [M+H] at m/z 588.2 (theoretical 587.5) .
Q. What are the key chelation properties of this compound, and how do they compare to EDTA or DOTA derivatives?
- Stability Constants : DTPA monoamide exhibits high affinity for lanthanides (e.g., Gd, log K ~22.5) but lower than DOTA (log K ~25.3). For transition metals (e.g., Cu), stability constants (log K ~18.9) exceed EDTA (log K ~18.7) .
- Applications : Used in MRI contrast agents due to rapid water exchange kinetics (τ ~150 ns for Gd) and low toxicity. However, DOTA derivatives are preferred for in vivo stability .
Advanced Research Questions
Q. How can researchers optimize maleimide-thiol conjugation efficiency with biomolecules (e.g., antibodies) while minimizing hydrolysis?
- Conjugation Protocol :
- pH Control : Conduct reactions at pH 6.5–7.4 (PBS buffer) to balance thiol deprotonation and maleimide stability .
- Temperature : Use 4°C to slow hydrolysis; incubation for 2–4 hours achieves >80% coupling efficiency .
- Quenching : Add excess cysteine or β-mercaptoethanol post-reaction to block unreacted maleimides .
- Hydrolysis Mitigation : Replace traditional maleimides with bromomaleimide derivatives, which resist hydrolysis at physiological pH .
Q. What challenges arise in analyzing thermodynamic and kinetic stability of metal complexes under physiological conditions?
- Competitive Ligand Studies : Use spectrophotometric titrations with competing ligands (e.g., oxalate or citrate) to measure conditional stability constants (e.g., pM values for Gd ~18.2 at pH 7.4) .
- Kinetic Stability : Assess transmetallation risks via simulated body fluid (SBF) experiments. For example, <5% Gd is displaced by Zn after 24 hours in serum .
- Data Interpretation : Apply the Eigen-Wilkins mechanism to differentiate associative vs. dissociative metal exchange pathways .
Q. How do researchers resolve contradictions in radiochemical yield data for 99m^{99m}99mTc-labeled derivatives?
- Labeling Protocol :
- Contradiction Analysis : Discrepancies arise from varying ligand-to-metal ratios (optimized at 10:1) or pH deviations (ideal range 4–5). Replicate studies with standardized protocols are essential .
Q. Methodological Resources
Eigenschaften
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]ethyl-[2-[carboxymethyl-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]amino]ethyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O11/c26-14(21-3-4-25-15(27)1-2-16(25)28)9-23(11-18(31)32)7-5-22(10-17(29)30)6-8-24(12-19(33)34)13-20(35)36/h1-2H,3-13H2,(H,21,26)(H,29,30)(H,31,32)(H,33,34)(H,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDIQDVCYXIARI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444224 | |
Record name | N-{2-[Bis(carboxymethyl)amino]ethyl}-N-{2-[(carboxymethyl)(2-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-2-oxoethyl)amino]ethyl}glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180152-82-3 | |
Record name | N-{2-[Bis(carboxymethyl)amino]ethyl}-N-{2-[(carboxymethyl)(2-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-2-oxoethyl)amino]ethyl}glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.